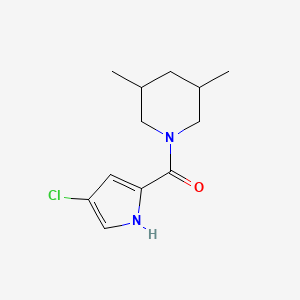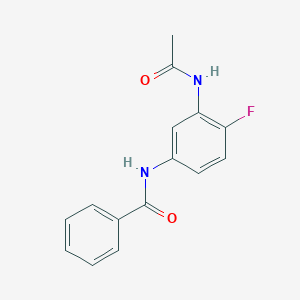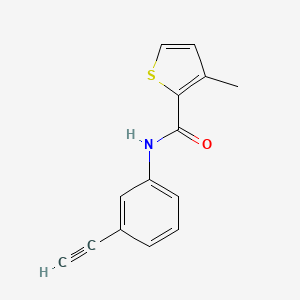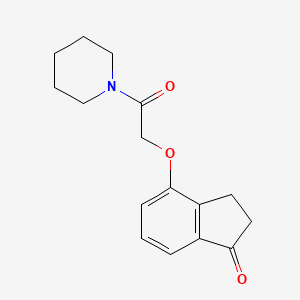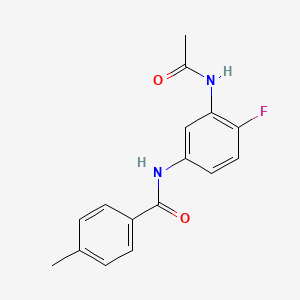![molecular formula C11H13N3O2 B7509161 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, also known as MPAF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPAF is a furan-based compound that has been synthesized through a specific method and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can reduce inflammation in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide can alter the expression of certain genes and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce viral replication. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its unique chemical structure, which allows it to interact with specific enzymes and proteins in the body. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has also been shown to be relatively stable and easy to synthesize, making it a convenient compound for scientific research. However, one of the limitations of using N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in lab experiments is its potential toxicity. While N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to be safe in animal studies, further research is needed to determine its safety in humans.
Orientations Futures
There are several future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide. One potential direction is the development of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide-based drugs for the treatment of various diseases. Another direction is the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide's mechanism of action, which could lead to a better understanding of the role of specific enzymes and proteins in the body. Finally, further research is needed to determine the safety and efficacy of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide in humans, which could pave the way for clinical trials and potential drug development.
Méthodes De Synthèse
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is furan-3-carboxylic acid, which is first treated with thionyl chloride to form furan-3-carbonyl chloride. This intermediate product is then reacted with N-methyl-N-(4-pyridylmethyl)amine to form N-methyl-N-(4-pyridylmethyl)furan-3-carboxamide. Finally, this compound is treated with 1-methylpyrazole to form N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide, or N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been used in various scientific research applications due to its unique properties. One of the primary applications of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13(6-9-5-12-14(2)7-9)11(15)10-3-4-16-8-10/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSYUSXTJIDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
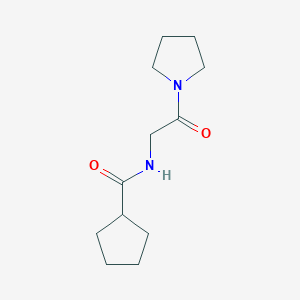
![3-[(4-fluoro-3-methylphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7509114.png)
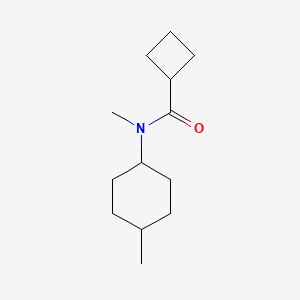
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

